molecular formula C57H90O24 B12294837 gordonoside I CAS No. 1293918-31-6

gordonoside I

Cat. No.: B12294837
CAS No.: 1293918-31-6
M. Wt: 1159.3 g/mol
InChI Key: BHKKNGSHLSYLPN-KOYGLFPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gordonoside I involves the extraction from the stems of Gordonia chrysandra. The process typically includes the use of a 95% ethanolic extract of air-dried stems . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the extraction process is crucial for obtaining the compound in its pure form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific extraction from a particular plant species. The focus remains on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Gordonoside I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in deoxygenated forms.

Scientific Research Applications

Gordonoside I has several scientific research applications, including:

Mechanism of Action

The mechanism of action of gordonoside I involves its inhibitory effect on nitric oxide production. This is achieved through its interaction with specific molecular targets and pathways involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but its role as an anti-inflammatory agent is well-documented.

Properties

CAS No.

1293918-31-6

Molecular Formula

C57H90O24

Molecular Weight

1159.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9S,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H90O24/c1-10-24(2)47(72)76-34-19-52(3,4)17-26-25-11-12-31-54(7)15-14-33(53(5,6)30(54)13-16-55(31,8)56(25,9)18-32(62)57(26,34)23-59)77-51-45(81-49-40(68)38(66)37(65)29(20-58)75-49)42(41(69)43(79-51)46(70)71)78-50-44(36(64)28(61)22-74-50)80-48-39(67)35(63)27(60)21-73-48/h10-11,26-45,48-51,58-69H,12-23H2,1-9H3,(H,70,71)/b24-10-/t26-,27+,28-,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,48-,49-,50-,51+,54-,55+,56+,57-/m0/s1

InChI Key

BHKKNGSHLSYLPN-KOYGLFPPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(C(CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)(C)C

Origin of Product

United States

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